N-tert-butyl-2-(3-nitrophenyl)quinazolin-4-amine
Description
N-tert-butyl-2-(3-nitrophenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Properties
IUPAC Name |
N-tert-butyl-2-(3-nitrophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)21-17-14-9-4-5-10-15(14)19-16(20-17)12-7-6-8-13(11-12)22(23)24/h4-11H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDMUCLIESORJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(3-nitrophenyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of 2-aminobenzamide with various aldehydes or ketones under acidic or basic conditions.
N-tert-butylation: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Cyclization: Catalysts like copper or palladium, often under high-temperature conditions.
Major Products:
Reduction: N-tert-butyl-2-(3-aminophenyl)quinazolin-4-amine.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-2-(3-nitrophenyl)quinazolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(3-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-tert-butyl-2-(3-aminophenyl)quinazolin-4-amine: Similar structure but with an amino group instead of a nitro group.
2-(3-nitrophenyl)quinazolin-4-amine: Lacks the tert-butyl group.
Uniqueness: N-tert-butyl-2-(3-nitrophenyl)quinazolin-4-amine is unique due to the presence of both the tert-butyl and nitro groups, which can significantly influence its biological activity and chemical reactivity compared to its analogs .
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